molecular formula C18H18N6O2 B2848193 Furan-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421493-92-6

Furan-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2848193
CAS RN: 1421493-92-6
M. Wt: 350.382
InChI Key: DPJASPMFMBNJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Furan-2-yl(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound that contains several functional groups, including a furan ring, a pyrimidine ring, and a piperazine ring . It is part of a class of compounds known as heterocyclic compounds, which are widely used in the pharmaceutical medicinal field due to their molecule structural variety .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a furan ring, a pyrimidine ring, and a piperazine ring. The presence of these functional groups can greatly influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex, given its structure. One potential reaction could involve the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its molecular weight is likely to be less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with your compound, have been found to possess various biological activities, including antiviral properties . Pyrimidine-derived indole ribonucleosides, which are structurally similar to your compound, have been synthesized and tested for in vitro antiproliferative and antiviral activities .

Anticancer Activity

Compounds with similar structures have shown potential in cancer treatment. For example, certain compounds have demonstrated the ability to reduce cell viability in MCF-10A cells, which are often used in breast cancer research .

Anti-Inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarities, it’s possible that your compound could also have anti-inflammatory applications.

Antioxidant Activity

Indole derivatives have also been found to possess antioxidant properties . This suggests that your compound could potentially be used in research related to oxidative stress and related conditions.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . This suggests that your compound could potentially be used in research related to infectious diseases caused by bacteria and other microbes.

Anti-Fibrosis Activity

Some compounds with similar structures have shown better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis . This suggests that your compound could potentially be used in research related to fibrotic diseases.

Future Directions

Given the biological potential of pyrimidine derivatives, there is considerable interest among researchers in synthesizing a variety of these compounds for screening different pharmacological activities . This compound, with its complex structure and multiple functional groups, could be a valuable target for future research in medicinal chemistry.

properties

IUPAC Name

furan-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(14-4-3-11-26-14)24-9-7-23(8-10-24)17-12-16(20-13-21-17)22-15-5-1-2-6-19-15/h1-6,11-13H,7-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJASPMFMBNJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.